4,5-Dichloro-1,2-dithiol-3-one

Description

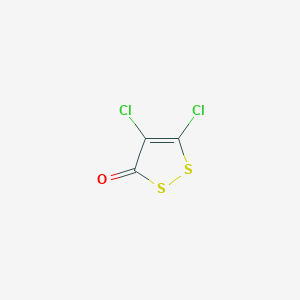

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorodithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2OS2/c4-1-2(5)7-8-3(1)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSRKGWCQSATCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SSC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032518 | |

| Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1192-52-5 | |

| Record name | 4,5-Dichloro-1,2-dithiol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-3H-1,2-dithiol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-3H-1,2-DITHIOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N864R2B87O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4,5-Dichloro-1,2-dithiol-3-one CAS number and properties

An In-depth Technical Guide to 4,5-Dichloro-1,2-dithiol-3-one: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1192-52-5), a versatile heterocyclic compound with significant applications in both industrial and research settings. We delve into its fundamental physicochemical properties, its reactivity profile, and its established role as a potent covalent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its mechanism of action and providing detailed experimental context for its application in antibacterial drug discovery.

Core Compound Identification and Properties

This compound is a chlorinated organosulfur compound belonging to the dithiolone class of heterocycles. Its unique electronic and steric properties, conferred by the dichlorinated vinyl sulfide moiety and the strained dithiole ring, make it a valuable electrophilic reagent and a targeted biological inhibitor.

CAS Number : 1192-52-5[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₃Cl₂OS₂ | PubChem[1] |

| Molecular Weight | 187.07 g/mol | Sigma-Aldrich[2] |

| Appearance | Solid | Human Metabolome Database[1] |

| Melting Point | 61 °C | Human Metabolome Database[1] |

| IUPAC Name | 4,5-dichlorodithiol-3-one | PubChem[1] |

| Synonyms | 4,5-Dichloro-3H-1,2-dithiol-3-one, Dichloro-1,2-dithiacyclopentenone | MedChemExpress[3] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[2] |

Biological Activity: A Covalent Inhibitor of FabH

A primary area of interest for researchers is the compound's potent antibacterial activity, which stems from its function as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that catalyzes the first step of the type II fatty acid synthase (FAS-II) pathway in bacteria, a system distinct from the type I pathway found in mammals. This selectivity makes FabH an attractive target for novel antibiotic development.[4][5]

This compound has demonstrated potent inhibition against FabH from various bacterial species, with IC₅₀ values of 2.0 µM for Escherichia coli FabH (ecFabH) and 0.16 µM for Staphylococcus aureus FabH (saFabH).[4]

Mechanism of Covalent Modification

The inhibitory power of this compound lies in its ability to act as an irreversible, covalent inhibitor. The mechanism proceeds via a targeted modification of a key cysteine residue (C112 in S. aureus FabH) within the enzyme's active site.[1][6]

The reaction is a Michael-type addition-elimination . The nucleophilic thiol group of the cysteine residue attacks the electrophilic C5 position of the dithiolone ring. This is followed by the elimination of the chloride ion, resulting in the formation of a stable covalent thioether bond between the enzyme and the inhibitor.[1][2][6] The chlorine atom at the 5-position is essential for this irreversible inhibition; analogues lacking this substituent act as much weaker, reversible inhibitors.[2][4]

The diagram below illustrates this covalent modification workflow.

Caption: Covalent inhibition of FabH by this compound.

Chemical Reactivity and Synthetic Utility

The same electrophilicity that drives its biological activity makes this compound a useful building block in synthetic chemistry. The dithiole ring is susceptible to attack by various nucleophiles and can participate in cycloaddition reactions. While detailed synthetic routes to the compound are proprietary, its reactions are well-documented. For instance, the related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form highly reactive intermediates that can be trapped with nucleophiles like o-substituted amines to synthesize benzimidazole, benzoxazole, and benzothiazole derivatives.[7][8] This highlights the potential of the dithiole core as a scaffold for generating diverse heterocyclic libraries.

Industrial and Research Applications

Beyond its role in fundamental research, this compound has practical industrial applications.

-

Antibacterial Drug Discovery : It serves as a crucial reference compound and a starting point for fragment-based drug design targeting the bacterial FAS-II pathway.[3][5] Its well-defined mechanism of action provides a benchmark for evaluating new FabH inhibitors.

-

Industrial Biocide : It is approved by the FDA for use as a slimicide in the manufacturing of food-contact paper and paperboard, where it prevents the growth of slime-forming microorganisms.[1][3]

Experimental Protocol: Analysis of FabH Covalent Modification

This protocol describes a self-validating system to confirm the covalent modification of FabH using mass spectrometry, a key experiment to verify the mechanism of action. The causality is clear: an increase in the protein's mass corresponding to the mass of the inhibitor (minus the eliminated chlorine) provides direct evidence of a covalent bond.

Materials

-

Purified FabH enzyme (e.g., from S. aureus)

-

This compound (stock solution in DMSO)

-

Ammonium bicarbonate buffer (100 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (sequencing grade)

-

LC-MS grade water and acetonitrile

-

Formic acid

Step-by-Step Methodology

-

Incubation :

-

To a solution of FabH (final concentration 10 µM) in ammonium bicarbonate buffer, add this compound to a final concentration of 50 µM.

-

Rationale: A molar excess of the inhibitor ensures complete modification of the available active sites.

-

Incubate the mixture at room temperature for 3 hours. A control sample with DMSO vehicle should be run in parallel.

-

-

Intact Protein Analysis :

-

Desalt a small aliquot of the reaction mixture using a C4 ZipTip.

-

Analyze via electrospray ionization mass spectrometry (ESI-MS).

-

Self-Validation: The mass spectrum of the treated sample should show a mass shift corresponding to the addition of the inhibitor fragment (C₃ClOS₂), confirming covalent binding on the intact protein.

-

-

Proteolytic Digestion for Site Identification :

-

Denaturation & Reduction : Denature the remaining protein solution. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

-

Alkylation : Alkylate free thiols by adding IAM to 25 mM and incubating in the dark at room temperature for 30 minutes.

-

Rationale: This step ensures that only the active site cysteine, protected by the covalent adduct, remains unmodified by IAM.

-

Digestion : Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis :

-

Acidify the digest with formic acid.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the FabH protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct.

-

Trustworthiness: The identification of a peptide containing Cys112 with the specific mass modification provides definitive proof of the site of covalent attachment.[1][6]

-

The workflow for this analytical validation is depicted below.

Caption: Analytical workflow for validating covalent modification of FabH.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life).

-

Signal Word : Danger

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) between 2-8°C to prevent degradation.[2]

References

- 1. Structural evidence for the covalent modification of FabH by this compound (HR45) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01396E [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-1,2-dithiol-3-one

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-1,2-dithiol-3-one, a pivotal heterocyclic compound utilized in synthetic and medicinal chemistry. The document details a robust synthesis protocol, outlines critical safety and handling procedures, and presents a multi-faceted characterization strategy employing modern spectroscopic and analytical techniques. We delve into the compound's notable reactivity, specifically its utility as a versatile synthon for constructing more complex, biologically active molecules. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven insights into the chemistry of this important building block.

Introduction: The Significance of a Versatile Heterocycle

The 1,2-dithiol-3-one scaffold is a constituent of various molecules demonstrating significant pharmacological activity, including chemopreventive and anticancer properties.[1][2] Within this class, this compound (C₃Cl₂OS₂) has emerged as a particularly valuable and reactive intermediate. Its two chlorine substituents activate the dithiole ring, rendering it susceptible to a range of chemical transformations. The C5-chlorine atom is especially labile, allowing for selective nucleophilic substitution, while the overall structure is amenable to cycloaddition reactions.[1][3]

This reactivity profile makes it an attractive starting material for generating diverse molecular architectures. Researchers have successfully utilized it to synthesize novel benzimidazole, benzoxazole, and benzothiazole derivatives, many of which are core structures in pharmacologically active agents.[3][4] Furthermore, its derivatives have been investigated as potential anticancer agents, acting as endogenous donors of hydrogen sulfide (H₂S), a key gaseous signaling molecule.[5] This guide serves as a senior-level resource, consolidating the essential knowledge required to synthesize, purify, characterize, and strategically employ this compound in a research and development setting.

Synthesis of this compound

The preparation of this compound is well-established, typically involving the reaction of a suitable chlorinated precursor with a sulfurizing agent. The causality behind this approach lies in the need to construct the disulfide (S-S) bond and carbonyl group characteristic of the dithiolone ring from a simple, commercially available starting material.

Synthetic Pathway Overview

The primary route involves the reaction of mucochloric acid with a sulfur source, such as thionyl chloride in the presence of a base, or with elemental sulfur at elevated temperatures. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always first consult primary literature and perform a thorough risk assessment.

Materials:

-

Mucochloric acid

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (anhydrous)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend mucochloric acid (1 equivalent) in anhydrous toluene.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add phosphorus pentasulfide (0.5 to 1.0 equivalents) portion-wise. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using an inert atmosphere is to prevent side reactions with atmospheric moisture and oxygen at high temperatures.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble residues. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the desired product and remove the solvent in vacuo. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Safety and Handling

This compound is a hazardous substance requiring careful handling to minimize exposure.

-

Hazard Identification: Causes skin irritation and serious eye damage.[6][7] It is harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[6][8]

-

Handling: Avoid creating dust or aerosols.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[7]

Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The combination of data from different analytical techniques provides a self-validating system, ensuring the material's suitability for subsequent use.

Physicochemical Properties

The fundamental physical properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃Cl₂OS₂ | [9] |

| Molecular Weight | 187.07 g/mol | [10] |

| Appearance | Solid | [9] |

| Melting Point | 61 °C | [9] |

Characterization Workflow

The following diagram outlines the logical flow of the characterization process, from initial purity checks to definitive structural elucidation.

Caption: A systematic workflow for the comprehensive characterization of the title compound.

Spectroscopic Data & Interpretation

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands. The C=O stretch is particularly diagnostic.

-

C=O Stretch: A strong absorption band is expected in the region of 1640-1660 cm⁻¹ .[1]

-

C=C Stretch: A band corresponding to the double bond within the dithiole ring would appear around 1520-1540 cm⁻¹ .

-

C-Cl Stretch: Absorptions for the carbon-chlorine bonds are typically found in the fingerprint region, around 800-1010 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ¹H NMR is not applicable for the parent compound. ¹³C NMR is the definitive NMR technique for structural confirmation.

-

¹³C NMR: The molecule has three distinct carbon atoms. Based on data from similar structures, the following chemical shifts (δ) are predicted:[1]

-

C=O: ~182-184 ppm

-

C4-Cl: ~98-100 ppm

-

C5-Cl: ~167-169 ppm (This carbon is adjacent to both a sulfur and a chlorine, leading to a downfield shift)

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotope pattern for a molecule containing two chlorine atoms and two sulfur atoms. The primary peaks would be at m/z values corresponding to the combinations of ³⁵Cl/³⁷Cl and ³²S/³⁴S isotopes, centered around m/z = 186 .

-

HRMS (ESI): The calculated exact mass for C₃³⁵Cl₂OS₂ is 185.8767 . An experimental value within a few ppm of this confirms the molecular formula unequivocally.[1]

X-ray Crystallography: For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. The crystal structure of this compound has been reported, confirming its planar five-membered ring structure.[9]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its predictable reactivity at several sites.

-

Nucleophilic Substitution: The chlorine atom at the C5 position is significantly more reactive towards nucleophiles than the C4-chlorine. This allows for selective functionalization. For instance, reaction with piperazine can lead to either mono- or di-substituted products depending on the stoichiometry and reaction conditions.[1] This selective reactivity is a key tool for building molecular complexity.

-

1,3-Dipolar Cycloaddition: The thione analogue, 4,5-dichloro-1,2-dithiole-3-thione, readily undergoes 1,3-dipolar cycloaddition reactions with alkynes like dimethyl acetylenedicarboxylate (DMAD).[3][4] This reaction opens the dithiole ring and forms a highly reactive thioacyl chloride intermediate, which can be trapped by various nucleophiles to generate a wide array of heterocyclic derivatives.[3]

-

Applications in Drug Discovery: The compound serves as a precursor to potential therapeutic agents. It is a known inhibitor of E. coli FabH (IC₅₀: 2.9 µM), an enzyme involved in bacterial fatty acid synthesis, highlighting its potential in developing new antibacterial agents.[10][11] Furthermore, its role as a synthon for creating H₂S-donating molecules opens avenues for cancer-preventive therapy research.[5]

Conclusion

This compound is a high-value chemical intermediate whose robust synthesis and well-defined reactivity profile make it an indispensable tool for the modern synthetic chemist. Its strategic application enables the efficient construction of complex heterocyclic systems with significant potential in pharmacology and materials science. A thorough understanding of its synthesis, handling, and characterization, as detailed in this guide, is paramount for its safe and effective utilization in a research and development context. The convergence of its accessible synthesis and versatile reactivity ensures that it will remain a relevant and frequently employed building block in the pursuit of novel molecular entities.

References

- 1. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3<i>H</i>-1,2-dithiol-3-one) - ProQuest [proquest.com]

- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C3Cl2OS2 | CID 14503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 4,5-Dichloro-1,2-dithiol-3-one (DCDT)

Abstract

4,5-dichloro-1,2-dithiol-3-one (DCDT) is a potent biocide and an inhibitor of bacterial fatty acid synthesis. This technical guide provides a comprehensive overview of its core mechanism of action, intended for researchers, scientists, and drug development professionals. We will delve into the dual-action mechanism of DCDT, beginning with its direct covalent inhibition of the essential bacterial enzyme FabH. Subsequently, we will explore a secondary, broader mechanism involving the generation of reactive oxygen species (ROS) through interaction with intracellular thiols, leading to the activation of the Nrf2-mediated oxidative stress response pathway. This guide will provide detailed experimental protocols and conceptual frameworks to facilitate further investigation and application of DCDT.

Introduction: The Chemical Biology of a Potent Electrophile

This compound (DCDT) is a sulfur-containing heterocyclic compound with established utility as a slimicide in industrial applications.[1] Beyond its role as a broad-spectrum biocide, DCDT has been identified as a specific inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[2][3][4] This inhibition is characterized by a half-maximal inhibitory concentration (IC50) of 2.9 µM, highlighting its potential as a lead compound for novel antibacterial agents.[2][3][4]

The chemical structure of DCDT, featuring an electrophilic dithiolone ring, is central to its biological activity. This inherent reactivity allows DCDT to interact with nucleophilic residues in proteins and small molecules, initiating a cascade of cellular events that ultimately lead to its antimicrobial and cytotoxic effects. This guide will dissect these interactions to provide a clear understanding of DCDT's mechanism of action.

The Dual-Pronged Mechanism of Action

The biological effects of DCDT can be attributed to a dual mechanism: direct enzyme inhibition and induction of oxidative stress. These two pathways, while distinct, are interconnected and contribute to the overall efficacy of the compound.

Direct Covalent Inhibition of FabH

The primary and most well-characterized mechanism of DCDT's antibacterial action is the direct and covalent inhibition of FabH.[5] FabH catalyzes the initial condensation reaction in the bacterial FASII pathway, making it an essential enzyme for bacterial viability.

The Chemistry of Inhibition:

Mass spectrometry studies have provided definitive evidence that DCDT forms a covalent adduct with the active site cysteine residue (C112) of FabH.[5] The reaction proceeds via a Michael-type addition-elimination mechanism, where the nucleophilic thiol of the cysteine residue attacks the electrophilic dithiolone ring of DCDT.[5] The 5-chloro substituent on the DCDT ring acts as a leaving group, facilitating the formation of a stable covalent bond between the enzyme and the inhibitor.[5]

Consequences of FabH Inhibition:

The covalent modification of the active site cysteine irreversibly inactivates the FabH enzyme. This blockage of the initial step of fatty acid synthesis leads to a depletion of essential fatty acids required for bacterial membrane biogenesis and cell growth, ultimately resulting in bacterial cell death.

Experimental Workflow for Validating FabH Inhibition:

Caption: Workflow for validating DCDT's inhibition of FabH.

Induction of Oxidative Stress via Thiol Depletion

Beyond its specific interaction with FabH, DCDT's electrophilic nature enables it to react with a broader range of intracellular nucleophiles, most notably the ubiquitous antioxidant glutathione (GSH). This interaction leads to the depletion of the cellular thiol pool and the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.

Reaction with Glutathione:

DCDT readily reacts with the thiol group of glutathione. This conjugation reaction depletes the intracellular pool of reduced glutathione, compromising the cell's primary defense against oxidative damage. The depletion of GSH can be monitored and quantified to assess the extent of this interaction.

Generation of Reactive Oxygen Species (ROS):

The reaction of 1,2-dithiole-3-thiones with thiols in the presence of molecular oxygen has been shown to generate reactive oxygen species.[6] This process likely involves a redox cycling mechanism where the dithiolone moiety participates in electron transfer reactions, leading to the formation of superoxide radicals and hydrogen peroxide. The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Signaling Pathway of DCDT-Induced Oxidative Stress:

Caption: Proposed signaling pathway of DCDT-induced oxidative stress.

Activation of the Nrf2 Pathway

A key cellular response to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Keap1-Nrf2 Regulatory Axis:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[2][7][8][9]

Mechanism of Nrf2 Activation by DCDT-induced ROS:

The ROS generated by DCDT can directly oxidize the critical cysteine residues on Keap1.[2][7][8][9] This modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2.[2][7][8][9] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in a cellular attempt to counteract the oxidative insult.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of DCDT.

In Vitro FabH Enzyme Inhibition Assay

This protocol is adapted from established methods for assaying FabI and FabH inhibitors.[6][10][11][12][13]

Principle:

The activity of FabH is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ in a coupled reaction.

Materials:

-

Purified E. coli FabH enzyme

-

DCDT

-

Acetoacetyl-CoA

-

Malonyl-ACP

-

NADPH

-

Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of DCDT in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 1 µL of the DCDT dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control.

-

Add 10 µL of a 10x concentrated solution of FabH enzyme to each well.

-

Add 20 µL of a 5x concentrated solution of NADPH to each well.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a 5x concentrated solution of acetoacetyl-CoA and malonyl-ACP.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

-

Calculate the initial reaction rates and determine the IC50 value of DCDT.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[1][14][15][16][17]

Principle:

H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cell line of interest (e.g., a bacterial strain or a mammalian cell line)

-

DCDT

-

H2DCFDA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with PBS.

-

Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with various concentrations of DCDT in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., H2O2).

-

Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Measure the fluorescence intensity using a microplate reader.

-

Normalize the fluorescence readings to cell viability, determined in a parallel assay.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.[4][18][19][20]

Principle:

The product of the reaction, a thioether, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity. DCDT is expected to react with GSH, making it unavailable for the GST-catalyzed reaction.

Materials:

-

Cell lysate

-

DCDT

-

Reduced glutathione (GSH) solution (100 mM)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Assay Buffer: PBS, pH 6.5

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates from control and DCDT-treated cells.

-

Prepare a reaction cocktail containing 980 µL of assay buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for each sample.

-

In a 96-well plate, add 190 µL of the reaction cocktail to each well.

-

Add 10 µL of cell lysate to the appropriate wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

-

Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the CDNB-GSH adduct.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon DCDT treatment.[21][22][23][24]

Principle:

Immunofluorescence staining with an anti-Nrf2 antibody allows for the visualization of Nrf2 localization within the cell using fluorescence microscopy.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

DCDT

-

4% Paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Nrf2

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI (nuclear stain)

-

Fluorescence microscope

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with DCDT for the desired time (e.g., 4 hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of Nrf2 translocation.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| FabH Inhibition (IC50) | 2.9 µM | E. coli | [2][3][4] |

| Covalent Adduct Formation | Confirmed with Cys112 | E. coli FabH | [5] |

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of a dual-acting small molecule. Its specific, covalent inhibition of the bacterial enzyme FabH provides a clear rationale for its potent antibacterial activity. Concurrently, its broader reactivity with intracellular thiols, leading to glutathione depletion, ROS generation, and subsequent activation of the Nrf2-mediated oxidative stress response, contributes to its overall biocidal and cytotoxic effects.

Future research should focus on a more detailed characterization of the DCDT-glutathione adducts and a quantitative analysis of ROS production in different cell types. Elucidating the precise cysteine residues on Keap1 that are modified in response to DCDT-induced oxidative stress will provide a more complete picture of the Nrf2 activation mechanism. Furthermore, exploring the potential for synergistic effects when DCDT is combined with other antimicrobial agents that target different cellular pathways could lead to the development of novel and effective therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Cysteine-based Regulation of the CUL3 Adaptor Protein Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 13. researchgate.net [researchgate.net]

- 14. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. 3hbiomedical.com [3hbiomedical.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Biological Activity of 4,5-Dichloro-1,2-dithiol-3-one and Its Derivatives: From Mechanism to Application

An In-depth Technical Guide for Researchers

Abstract

The 4,5-dichloro-1,2-dithiol-3-one scaffold represents a reactive and versatile chemical entity with a compelling range of biological activities. As a core structure, it is not only a potent inhibitor of essential bacterial enzymes but also serves as a precursor for a diverse library of heterocyclic derivatives with broad therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities, mechanisms of action, and key experimental protocols for evaluating this compound and its derivatives. We delve into its established antibacterial properties through the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), its role as a hydrogen sulfide (H₂S) donor, and the expansive antimicrobial and cytotoxic potential of its synthetic variants. This document is structured to provide both foundational knowledge and practical, field-proven methodologies to empower further investigation into this promising class of compounds.

Introduction to the 1,2-Dithiol-3-one Core

The 1,2-dithiole ring system is a significant class of sulfur-containing heterocycles that has garnered substantial interest in medicinal chemistry. Derivatives of this core structure are components in commercial drugs, such as the antiparasitic and cancer-preventive agent Oltipraz, and exhibit a wide spectrum of pharmacological properties, including antitumor, antioxidant, and anti-HIV activities.[1][2] The parent compound, this compound, serves as a crucial starting material and a biologically active molecule in its own right. Its documented use as a slimicide in the manufacturing of food-contact paper highlights its potent antimicrobial capabilities.[3][4]

The true potential of this compound lies in its chemical reactivity. The chlorine substituents and the dithiol ring make it an attractive substrate for nucleophilic substitution and cycloaddition reactions.[5] This allows for its elaboration into more complex heterocyclic systems, such as benzimidazoles, benzoxazoles, and benzothiazoles, each with its own rich pharmacological profile.[5][6] This guide will explore the foundational biological activities of the core molecule and provide the framework for assessing the potential of its diverse derivatives.

Core Mechanisms of Action

The biological effects of this compound and its broader 1,2-dithiole-3-thione family are primarily attributed to two distinct, yet potentially synergistic, mechanisms.

Inhibition of Bacterial Fatty Acid Synthesis (FabH)

One of the most clearly defined mechanisms for this compound is its potent inhibition of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme catalyzes the initial, rate-limiting condensation step in the bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for building bacterial cell membranes. Crucially, the FAS-II pathway is absent in humans, making FabH an attractive and selective target for novel antibacterial agents. This compound has been identified as an inhibitor of Escherichia coli FabH with a reported half-maximal inhibitory concentration (IC₅₀) of 2.9 µM.[3] This specific mode of action forms the basis of its antibacterial properties.

Hydrogen Sulfide (H₂S) Donation

The 3H-1,2-dithiole-3-thione moiety is recognized as an effective donor of hydrogen sulfide (H₂S).[1][5] H₂S is the third-discovered endogenous gaseous signaling molecule (or "gasotransmitter"), alongside nitric oxide (NO) and carbon monoxide (CO).[1] It plays a critical role in regulating a vast array of physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] The ability of dithiolethiones to release H₂S is a key contributor to their observed cytoprotective, anti-inflammatory, and antioxidant effects.[2] This mechanism provides a rationale for exploring derivatives in therapeutic areas beyond infectious diseases, such as cardiovascular conditions and inflammatory disorders.

Caption: Core mechanisms of this compound derivatives.

Spectrum of Biological Activities

The unique chemical properties of the dithiolethione core give rise to a wide range of biological effects.

Antibacterial Activity

The primary antibacterial effect is linked to FabH inhibition. This makes this compound and its derivatives promising candidates for development, especially against Gram-negative bacteria like E. coli.[3] Studies on related derivatives have also demonstrated activity against Gram-positive bacteria, including Enterococcus faecalis, suggesting a potentially broad spectrum of action.[7] The development of resistance to current antibiotics is a major global health threat, making novel mechanisms like FabH inhibition particularly valuable.

Antifungal Activity

While direct studies on the antifungal activity of this compound are limited, its derivatives, particularly those incorporating triazole or oxadiazole moieties, are expected to possess significant antifungal properties.[8][9][10][11] Triazole-based drugs (e.g., Fluconazole) are mainstays of antifungal therapy. Given that 1,2-dithiole-3-thiones are versatile precursors for such heterocyclic systems, there is a strong rationale for screening newly synthesized derivatives against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger.[8][9][11]

Antiviral and Cytotoxic Activities

The broader family of 1,2-dithiole derivatives, such as Oltipraz, has shown anti-HIV and antitumor activity.[1] The cytotoxic potential of halogenated cyclic compounds has also been documented.[12] This suggests that derivatives of this compound should be evaluated for their cytotoxic effects against various cancer cell lines. The inherent toxicity of the parent compound, which is toxic if swallowed and causes skin irritation, underscores the need for careful dose-response studies.[4] Furthermore, the synthesis of derivatives incorporating moieties like triazoles and thiadiazoles, which are known to exhibit antiviral properties, opens an avenue for screening against a panel of viruses.[13][14][15]

Experimental Protocols for Activity Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following section details robust, field-proven methodologies for assessing the biological activity of this compound derivatives.

In Vitro Antibacterial Susceptibility Testing

4.1.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is the gold standard for quantitative susceptibility testing.

-

Rationale: This method provides a quantitative result (the MIC value), which is more informative than qualitative methods and allows for direct comparison of the potency of different compounds. Using 96-well plates allows for high-throughput screening.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (≤1%) to avoid solvent-induced toxicity.

-

Bacterial Inoculum Preparation: Culture bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Plate: Dispense 100 µL of MHB into wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without compound) to ensure growth and a negative control (MHB only) to check for contamination. A vehicle control (bacteria with the highest concentration of DMSO) must also be included.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Antifungal Susceptibility Testing

4.2.1 Protocol: Time-Kill Curve Assay

This dynamic assay provides insight into the fungistatic versus fungicidal nature of a compound over time.

-

Rationale: While an MIC test shows if a compound inhibits growth, a time-kill assay reveals the rate and extent of fungal killing. This is crucial for understanding if a compound merely stops proliferation (fungistatic) or actively kills the fungal cells (fungicidal), a key parameter for drug development.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow a fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA). Prepare a suspension in RPMI-1640 medium and adjust to a concentration of 1-5 x 10⁶ CFU/mL.

-

Assay Setup: In sterile tubes, add the fungal inoculum to RPMI-1640 medium containing the test compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC.[9]

-

Controls: Prepare a growth control tube containing the fungal inoculum without any test compound.[9]

-

Time-Point Sampling: Incubate all tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[9]

-

Colony Counting: Perform serial dilutions of the collected aliquots in saline, plate them onto SDA plates, and incubate at 35°C for 24-48 hours. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log₁₀ reduction.[9]

In Vitro Cytotoxicity Assessment

4.3.1 Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

-

Rationale: This is a reliable and high-throughput method to quantify the cytotoxic effect of a compound on mammalian cell lines. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for MTT cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example Antibacterial Activity Data (MIC)

| Compound ID | Derivative Type | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| DTD-01 (Parent) | This compound | 8 | 16 |

| DTD-BZI-02 | Benzimidazole derivative | 4 | 8 |

| DTD-TRZ-05 | Triazole derivative | 16 | 4 |

| Ciprofloxacin | Reference Drug | 0.015 | 0.5 |

This table is for illustrative purposes only.

Interpretation:

-

Lower MIC values indicate higher potency. In the example table, DTD-BZI-02 is the most potent derivative against E. coli.

-

Compare activity across different microbial species to understand the spectrum of activity. DTD-TRZ-05 shows preferential activity against the Gram-positive S. aureus.

-

Benchmark against a reference drug (e.g., Ciprofloxacin) to contextualize the potency of the novel compounds.

Conclusion and Future Directions

This compound is a molecule of significant interest, possessing intrinsic antibacterial activity through the inhibition of the essential FabH enzyme. Its true value, however, may lie in its role as a versatile chemical scaffold. The ability to readily synthesize a wide array of derivatives opens the door to discovering novel agents with enhanced potency and a broader spectrum of activity, including antifungal, antiviral, and anticancer effects. The dual mechanism involving H₂S donation further broadens the therapeutic possibilities.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand which functional groups enhance specific biological activities.

-

Mechanism of Action Studies: For promising derivatives, elucidating the precise molecular targets beyond FabH.

-

In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models to assess their efficacy and safety profiles.

By employing the rigorous experimental protocols outlined in this guide, researchers can effectively screen and characterize new derivatives, contributing to the development of the next generation of therapeutic agents.

References

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C3Cl2OS2 | CID 14503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Guide to 4,5-Dichloro-1,2-dithiol-3-one for Researchers and Drug Development Professionals

Introduction

4,5-Dichloro-1,2-dithiol-3-one is a reactive heterocyclic compound that serves as a versatile building block in organic synthesis and has garnered interest in the development of novel therapeutic agents and materials. Its biological activity is often linked to its electrophilic nature, making it a subject of study in enzymology and drug design. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose.

This technical guide offers a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document provides not only the spectral data but also expert interpretation and detailed experimental protocols. The insights within are grounded in established spectroscopic principles and are intended to empower users to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its unique combination of a dithiol ring, a ketone functional group, and vicinal chlorine atoms, gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the specifics of each technique.

Figure 1: Molecular Structure of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable. ¹³C NMR, however, provides invaluable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 (C=O) | 180 - 190 | The carbonyl carbon is significantly deshielded and is expected to appear in the typical range for ketones and esters. The presence of the adjacent electronegative sulfur atom may shift it slightly downfield. |

| C4 (C-Cl) | 135 - 145 | This sp² carbon is part of a double bond and is directly attached to an electronegative chlorine atom, leading to a downfield shift. |

| C5 (C-Cl) | 130 - 140 | Similar to C4, this sp² carbon is deshielded by the attached chlorine and its participation in the double bond. The adjacent sulfur atom also contributes to its chemical shift. |

Expert Interpretation and Causality

The predicted ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The significant downfield shifts of all three carbons are a direct consequence of the electronic environment within the dithiolone ring.

-

C3 (Carbonyl Carbon): The carbon of the carbonyl group (C=O) is sp² hybridized and bonded to a highly electronegative oxygen atom. This results in a significant polarization of the C=O bond, leaving the carbon atom electron-deficient and thus strongly deshielded. Its chemical shift is a hallmark of the carbonyl functionality.

-

C4 and C5 (Vinylic Carbons): These carbons are part of a C=C double bond and are each bonded to an electronegative chlorine atom. The sp² hybridization and the inductive effect of the chlorine atoms both contribute to their deshielding. The slight difference in their predicted chemical shifts would arise from the different neighboring atoms (C3 vs. S1).

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

This protocol outlines the standard procedure for obtaining a proton-decoupled ¹³C NMR spectrum.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for ¹³C).

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Employ a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of the quaternary carbons, which is important for obtaining accurate integrations if needed, though not the primary goal for this molecule.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction to ensure a flat baseline.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carbonyl group and the vibrations of the dithiol ring. An experimental FTIR spectrum is available from the SpectraBase database.[8]

FTIR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch |

| ~1550 | Medium | C=C stretch |

| ~800-900 | Medium-Strong | C-Cl stretch |

| ~600-700 | Medium | C-S stretch |

| ~500-600 | Medium | S-S stretch |

Expert Interpretation and Causality

-

C=O Stretch (~1700 cm⁻¹): The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group. Its position is typical for a five-membered ring ketone, where ring strain slightly increases the frequency compared to an acyclic ketone.

-

C=C Stretch (~1550 cm⁻¹): The stretching vibration of the carbon-carbon double bond within the ring gives rise to a medium intensity band.

-

C-Cl Stretches (~800-900 cm⁻¹): The stretching vibrations of the carbon-chlorine bonds are expected in this region. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes.

-

C-S and S-S Stretches (~500-700 cm⁻¹): The stretching vibrations of the carbon-sulfur and sulfur-sulfur bonds occur in the lower frequency region of the spectrum. These bands can be weaker and are sometimes coupled with other vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding is crucial to reduce particle size and minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. A GC-MS spectrum of this compound is available in the NIST database.[9]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic molecular ion cluster due to the presence of chlorine and sulfur isotopes. The fragmentation will be dictated by the relative bond strengths and the stability of the resulting fragments.

Molecular Ion (M⁺):

-

The nominal molecular weight is 186 g/mol (for ³²S and ³⁵Cl isotopes).

-

The molecular ion will appear as a cluster of peaks due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 22.5:1). The M, M+2, and M+4 peaks will have a characteristic intensity ratio.

Major Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 151 | [M - Cl]⁺ |

| 123 | [M - Cl - CO]⁺ |

| 95 | [C₂ClS]⁺ |

| 63 | [SCl]⁺ |

| 60 | [C₂O₂]⁺ |

Proposed Fragmentation Pathway

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Expert Interpretation and Causality

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways:

-

Loss of a Chlorine Radical: The initial fragmentation is likely the cleavage of a C-Cl bond to form a more stable cation at m/z 151. This is a common fragmentation pathway for chlorinated compounds.[10][11][12][13]

-

Loss of Carbon Monoxide: The resulting ion can then lose a neutral molecule of carbon monoxide (CO), a very stable small molecule, to yield a fragment at m/z 123.

-

Ring Cleavage: The dithiol ring can undergo further fragmentation, such as the loss of a sulfur atom or the S-S bond cleavage, leading to smaller fragment ions. The presence of sulfur can be confirmed by the characteristic isotopic pattern of the sulfur-containing fragments.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the sample if any particulate matter is present.

-

-

GC-MS Instrument Setup:

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated at 250 °C. A split injection is suitable for a concentrated sample, while a splitless injection is used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

-

Source Temperature: Typically 230 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample into the GC.

-

Acquire the data.

-

The resulting total ion chromatogram (TIC) will show a peak at the retention time of the compound.

-

The mass spectrum corresponding to this peak can then be analyzed and compared to library spectra (e.g., NIST) for confirmation.

-

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and electronic properties. The predicted ¹³C NMR spectrum reveals the distinct chemical environments of the three carbon atoms. The IR spectrum confirms the presence of the key carbonyl and dithiol ring functionalities. Mass spectrometry provides the molecular weight and a fragmentation pattern that is characteristic of its chlorinated heterocyclic structure.

This in-depth guide, by combining spectral data with expert interpretation and detailed experimental protocols, serves as a valuable resource for scientists working with this compound. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and for elucidating its mechanism of action in biological systems, thereby facilitating its application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

- 11. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

The 1,2-Dithiol-3-one Core: A Privileged Scaffold of Latent Reactivity and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiol-3-one ring system represents a unique five-membered heterocycle characterized by a disulfide (S-S) bond adjacent to a ketone. This arrangement imparts a fascinating blend of stability and reactivity, making it a scaffold of significant interest in medicinal chemistry and materials science. Unlike its more commonly studied analogue, the 1,2-dithiole-3-thione, the -one moiety possesses distinct electronic properties that govern its interactions and stability. This guide provides a deep dive into the synthesis, reactivity, and stability of the 1,2-dithiol-3-one core, offering field-proven insights for its application in drug development. Derivatives of the broader 1,2-dithiole class have demonstrated a wide array of pharmacological activities, including antitumor, antioxidant, chemotherapeutic, and anti-HIV properties[1][2]. Much of this activity is linked to their role as potential donors of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, and their ability to modulate cellular defense pathways[1][2][3][4].

Synthesis of the 1,2-Dithiol-3-one Ring System

The construction of the 1,2-dithiol-3-one core can be challenging due to the need to form the labile S-S bond under controlled conditions. Modern synthetic methods have focused on efficiency and substrate scope, moving away from harsh reagents.

Acid-Promoted Denitrogenative Transannulation

A highly effective and metal-free approach involves the acid-promoted transannulation of benzotriazinones using sodium sulfide as the sulfur source. This method is notable for its operational simplicity and decent yields, providing a streamlined route to diverse benzo[c][1][5]dithiol-3-ones[5][6].

The causality behind this experimental choice lies in the unique reactivity of benzotriazinones under acidic conditions. The acid promotes the loss of N₂, generating a reactive intermediate that is efficiently trapped by the sulfide source, leading to the formation of the dithiolone ring in a single, streamlined operation.

Caption: Workflow for benzo[c][1][5]dithiol-3-one synthesis.

Experimental Protocol: Synthesis of Benzo[c][1][5]dithiol-3-ones

This protocol is adapted from the acid-promoted denitrogenative transannulation methodology[5][6]. It is a self-validating system; successful synthesis is confirmed by standard characterization techniques (NMR, MS, IR) showing the formation of the target heterocycle and the absence of starting material.

-

Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted N-acyl benzotriazinone (1.0 equiv).

-

Sulfur Source Addition : Add sodium sulfide (Na₂S) (2.0 equiv).

-

Solvent and Acid : Add the chosen solvent (e.g., 1,4-dioxane) to the flask, followed by the slow addition of a strong acid such as trifluoroacetic acid (TFA) (3.0 equiv) at room temperature.

-